molecular formula C10H8BrNO2 B1415608 Methyl 2-bromo-4-cyano-6-methylbenzoate CAS No. 1805572-03-5

Methyl 2-bromo-4-cyano-6-methylbenzoate

Cat. No.: B1415608
CAS No.: 1805572-03-5
M. Wt: 254.08 g/mol
InChI Key: IJGYQRGCMTUHKL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-6-methylbenzoate is a substituted benzoate ester featuring a bromine atom at position 2, a cyano group at position 4, and a methyl group at position 6 on the benzene ring, with a methyl ester functional group.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)4-8(11)9(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGYQRGCMTUHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-6-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-6-methylbenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Another method involves the cyanation of methyl 2-bromo-4-carbamoylbenzoate. This reaction uses cyanogen chloride (CNCl) in a solvent such as N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-6-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkox

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Substituent Analysis and Molecular Properties

The compound’s reactivity and physical properties are heavily influenced by the positions and types of substituents. Below is a comparative analysis with three analogues from the literature:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
Methyl 2-bromo-4-cyano-6-methylbenzoate C₁₀H₈BrNO₂ ~284.09 2-Br, 4-CN, 6-CH₃ High polarity; bromine enhances leaving-group ability
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 4-Br, 2-OH, 6-CH₃ Polar due to -OH; prone to H-bonding
Methyl 4-bromo-2-cyano-6-fluorobenzoate C₉H₅BrFNO₂ ~258.05 4-Br, 2-CN, 6-F Increased electronegativity from fluorine
Methyl 4-bromo-2-chloro-6-methylbenzoate C₉H₈BrClO₂ 263.52 4-Br, 2-Cl, 6-CH₃ Lower reactivity at Br due to positioning

Key Observations:

  • Electron-Withdrawing Effects: The target compound’s 2-bromo and 4-cyano groups create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions relative to the ester group. In contrast, Methyl 4-bromo-2-hydroxy-6-methylbenzoate () has an electron-donating -OH group, making it less reactive toward electrophiles .
  • Leaving-Group Potential: Bromine at position 2 in the target compound enhances its utility in nucleophilic aromatic substitution compared to Methyl 4-bromo-2-chloro-6-methylbenzoate (), where chlorine’s poorer leaving-group ability reduces reactivity .
  • Polarity and Solubility: The cyano group in the target compound increases polarity compared to the fluorine-substituted analogue (), but the methyl group at position 6 introduces hydrophobicity, balancing solubility in organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-cyano-6-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-4-cyano-6-methylbenzoate

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